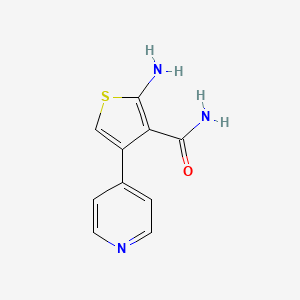

2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide

CAS No.: 842104-18-1

Cat. No.: VC2150226

Molecular Formula: C10H9N3OS

Molecular Weight: 219.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 842104-18-1 |

|---|---|

| Molecular Formula | C10H9N3OS |

| Molecular Weight | 219.27 g/mol |

| IUPAC Name | 2-amino-4-pyridin-4-ylthiophene-3-carboxamide |

| Standard InChI | InChI=1S/C10H9N3OS/c11-9(14)8-7(5-15-10(8)12)6-1-3-13-4-2-6/h1-5H,12H2,(H2,11,14) |

| Standard InChI Key | HFXVMVQHZSNTRV-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1C2=CSC(=C2C(=O)N)N |

| Canonical SMILES | C1=CN=CC=C1C2=CSC(=C2C(=O)N)N |

Introduction

Chemical Identity and Properties

Structural Characteristics

2-Amino-4-(pyridin-4-yl)thiophene-3-carboxamide belongs to the class of thiophene derivatives featuring a thiophene ring with three key substituents: an amino group at position 2, a carboxamide group at position 3, and a pyridin-4-yl group at position 4. This arrangement of functional groups creates a molecule with multiple sites for hydrogen bonding and other interactions with biological targets.

Physical and Chemical Properties

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 842104-18-1 |

| Molecular Formula | C10H9N3OS |

| Molecular Weight | 219.27 g/mol |

The thiophene core provides aromaticity while the amino group contributes nucleophilicity. The carboxamide moiety serves as both hydrogen bond donor and acceptor, and the pyridine ring introduces an additional basic nitrogen atom that can participate in hydrogen bonding and metal coordination.

Synthesis Methods

Gewald Synthesis Approach

The synthesis of 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide and related thiophene derivatives commonly employs the Gewald reaction, a versatile method for constructing substituted 2-aminothiophenes . This multicomponent reaction involves:

-

An aldehyde or ketone (such as compounds 17-21 in research studies)

-

An activated nitrile compound (typically ethyl 2-cyanoacetate, compound 16)

-

Elemental sulfur (S8)

-

A base catalyst (commonly diethylamine)

The Gewald reaction produces 2-aminothiophene cores (compounds 22-26 in research studies) that serve as essential precursors for further functionalization .

Functionalization Strategies

After establishing the thiophene core, several strategies can be employed to introduce the necessary functional groups:

-

For 2-alkylamido derivatives: Reaction of the core compounds with acid chlorides in the presence of DMAP and triethylamine

-

For 3-carboxamide derivatives: Deprotection of ethyl esters using LiOH followed by reaction with amines using coupling reagents such as EDC.HCl, HOBt, and DMAP

The specific synthesis of 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide typically involves the condensation of 2-aminothiophene derivatives with pyridine-4-carboxylic acid derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Biological Activities

Anti-Tuberculosis Activity

2-Aminothiophenes (2AT), including 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide, have demonstrated significant activity against Mycobacterium tuberculosis through inhibition of Pks13, a validated anti-TB drug target .

Mechanism of Action

Pks13 is a key enzyme in mycobacterial cell wall synthesis, encoded by the fadD32-Pks13-accD4 gene cluster and belonging to the type-1 polyketide synthase family . The enzyme features phosphopantetheinyl arms on acyl carrier protein domains at both N-terminus (N-ACP) and C-terminus (C-ACP). Inhibition of this enzyme disrupts mycolic acid biosynthesis, which is essential for the integrity of the mycobacterial cell wall .

Activity Data

In a study involving 42 2AT compounds, several demonstrated promising activity against M. tuberculosis:

| Compound | MIC (μM) |

|---|---|

| 33 | 0.69 |

| 38 | < 50 |

| 29, 30 | < 100 |

| Others | > 200 |

Compound 33 showed exceptional potency with an MIC of 0.69 μM, highlighting the potential of this compound class as anti-tuberculosis agents .

Antibacterial Properties

Beyond tuberculosis, 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide and structurally related compounds exhibit antibacterial activity against various pathogens. Some derivatives have shown particular efficacy in inhibiting biofilm formation, a crucial virulence factor in many bacterial infections.

Structure-Activity Relationships

Key Structural Features

The biological activity of 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide depends on several structural elements:

-

The 2-amino group is often essential for hydrogen bonding with target proteins

-

The 3-carboxamide group provides additional hydrogen bonding capabilities

-

The 4-pyridinyl substituent contributes to both the electronic properties and potential binding interactions

Impact of Structural Modifications

Studies on similar thiophene derivatives reveal that even minor structural modifications can significantly alter biological activity . For example, in anti-tuberculosis studies, changes in the substituents at positions 2, 3, and 4 of the thiophene ring resulted in substantial variations in MIC values against M. tuberculosis .

The effect of structural modifications on activity can be observed in the varying potencies of compounds in the 2AT library, where compound 33 (MIC = 0.69 μM) dramatically outperformed structurally similar analogs .

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide:

-

2-Amino-5-pyridin-4-yl-thiophene-3-carboxylic acid, which differs in the position of the pyridinyl substituent and lacks the amide group

-

2-Amino-4-pyridin-3-yl-thiophene-3-carboxylic acid amide, which has the pyridinyl group attached at the 3-position rather than the 4-position

-

Ethyl 2-amino-4-pyridin-4-ylthiophene-3-carboxylate (CAS: 117516-88-8), which contains an ethyl ester instead of an amide group

Comparative Properties

The specific substitution pattern in 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide confers distinct chemical and biological properties compared to its analogs:

-

The positioning of the pyridinyl group at position 4 of the thiophene ring affects the electronic distribution and three-dimensional structure

-

The carboxamide group provides different hydrogen bonding capabilities compared to carboxylic acid or ester analogs

-

These structural differences translate to varying potencies against biological targets

Research Applications

Drug Discovery

2-Amino-4-(pyridin-4-yl)thiophene-3-carboxamide serves as a valuable scaffold in drug discovery efforts, particularly for:

-

Anti-tuberculosis drug development: The compound's ability to inhibit Pks13 makes it a promising starting point for developing new treatments for TB, including drug-resistant strains

-

Antibacterial agent development: Its activity against various bacterial targets suggests potential in addressing antibiotic resistance challenges

-

Exploration of antiviral and anticancer applications: The structural features that enable enzyme inhibition may be exploited for these therapeutic areas

Synthetic Chemistry Applications

As a versatile synthetic intermediate, 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide can be used to create more complex heterocyclic systems with potential applications in medicinal chemistry, materials science, and other fields.

Future Research Directions

Future studies on 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide should focus on:

-

Optimizing synthetic routes to improve yield and purity

-

Conducting comprehensive structure-activity relationship studies to enhance target selectivity

-

Exploring additional biological targets beyond those currently identified

-

Developing improved derivatives with enhanced pharmacokinetic properties

Analytical Characterization

Chromatographic Analysis

Purification and analysis of 2-amino-4-(pyridin-4-yl)thiophene-3-carboxamide commonly employ chromatographic techniques such as:

-

Thin-layer chromatography (TLC) for reaction monitoring

-

Column chromatography for purification

-

High-performance liquid chromatography (HPLC) for purity assessment

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume